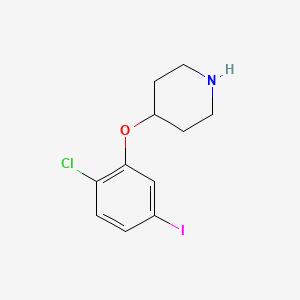

4-(2-Chloro-5-iodo-phenoxy)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-5-iodophenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDDKWRTKNQMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC(=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Chloro 5 Iodo Phenoxy Piperidine and Its Analogues

Retrosynthetic Analysis of the 4-(2-Chloro-5-iodo-phenoxy)-piperidine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the ether linkage. This bond can be formed through a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation. This leads to two key synthons: a piperidine-containing fragment and a substituted aromatic fragment.

The most logical approach involves the disconnection of the C-O bond between the piperidine (B6355638) ring and the phenoxy group. This reveals 4-hydroxypiperidine (B117109) and a suitable 2-chloro-5-iodophenyl electrophile as the primary building blocks. To prevent unwanted side reactions on the piperidine nitrogen, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose, leading to N-Boc-4-hydroxypiperidine as a key intermediate.

The aromatic component, 2-chloro-5-iodophenol (B1586210), can be envisioned as being derived from a more readily available starting material. A plausible precursor is 2-chloro-5-iodobenzoic acid, which can be synthesized from simpler aromatic compounds. For instance, patents describe the synthesis of 2-chloro-5-iodobenzoic acid from methyl anthranilate through a sequence of iodination and Sandmeyer reactions. google.comgoogle.com Subsequent decarboxylation of this benzoic acid derivative would yield the desired 2-chloro-5-iodophenol.

Figure 1: Retrosynthetic Analysis of this compound

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a plausible forward synthetic pathway can be constructed. This multi-step synthesis would involve the preparation of the key intermediates followed by their coupling and final deprotection.

Key Reaction Steps and Conditions

The synthesis can be broken down into the following key steps:

Synthesis of 2-Chloro-5-iodobenzoic Acid: As outlined in patent literature, this can be achieved starting from methyl anthranilate. The process involves iodination followed by a Sandmeyer reaction to introduce the chloro substituent. google.comgoogle.com

Decarboxylation to 2-Chloro-5-iodophenol: The conversion of 2-chloro-5-iodobenzoic acid to 2-chloro-5-iodophenol is a critical step. This transformation can often be achieved by heating the carboxylic acid, sometimes in the presence of a copper catalyst or in a high-boiling point solvent.

Protection of 4-Hydroxypiperidine: The commercially available 4-hydroxypiperidine is typically protected on the nitrogen atom to prevent its participation in the subsequent etherification reaction. The use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent such as dichloromethane (B109758) or a biphasic system is a standard and efficient method to afford N-Boc-4-hydroxypiperidine.

Etherification Reaction: The core ether linkage can be formed via an Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. In this case, 2-chloro-5-iodophenol would be reacted with N-Boc-4-hydroxypiperidine. The reactivity of the aryl halide is crucial, with aryl iodides generally being more reactive than aryl chlorides.

Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. researchgate.net

Catalyst Systems and Reagent Optimization

The success of the Ullmann condensation is highly dependent on the choice of catalyst, base, and solvent.

| Reaction Step | Catalyst/Reagent | Optimization Considerations |

| Ullmann Condensation | Copper(I) salts (e.g., CuI, CuBr), Copper(II) salts (e.g., CuSO₄ with a reducing agent), or copper powder. Ligands such as phenanthroline or L-proline can enhance reactivity. | The choice of copper source and ligand can significantly impact reaction temperature and yield. Optimization of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO, pyridine) is crucial to ensure solubility and promote the reaction. |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | The concentration of the acid and the reaction time need to be carefully controlled to ensure complete deprotection without causing degradation of the product. |

Modern variations of the Ullmann reaction may employ palladium or other transition metal catalysts, which can sometimes offer milder reaction conditions and broader substrate scope.

Purity Assessment Methodologies of Synthetic Products

Ensuring the purity of the final product and intermediates is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for preliminary purity checks.

Column Chromatography: The primary method for the purification of intermediates and the final product. Silica (B1680970) gel is the most common stationary phase.

High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can be used for quantitative analysis. Both normal-phase and reverse-phase HPLC can be utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the synthesized compounds.

Mass Spectrometry (MS): Used to determine the molecular weight of the product and to support its structural identification.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to various stages of the synthesis to minimize environmental impact.

Atom Economy: The Ullmann condensation, while effective, can have a lower atom economy due to the use of stoichiometric copper and base. Catalytic versions of this reaction would be a greener alternative.

Use of Safer Solvents: Exploring the use of greener solvents for extraction and chromatography, such as ethyl acetate (B1210297) or ethanol, in place of more hazardous solvents like dichloromethane or chloroform.

Energy Efficiency: Optimizing reaction conditions to reduce reaction times and temperatures, for example, by using microwave irradiation for the deprotection step, can lead to energy savings. researchgate.net

Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader field of piperidine synthesis is exploring the use of bio-based starting materials.

Stereoselective Synthesis of Enantiomeric Forms of this compound (If Applicable)

The target molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, stereoselective synthesis to obtain specific enantiomers is not applicable in this case.

However, if substituents were introduced on the piperidine ring at positions other than C4, chiral centers could be created. In such cases, stereoselective synthesis would become a critical consideration. Strategies for achieving stereoselectivity in piperidine synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials, such as amino acids. For instance, stereoselective reductions of piperidinone precursors or asymmetric cyclization reactions are common methods for obtaining enantiomerically enriched piperidine derivatives. nih.govua.es

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 2 Chloro 5 Iodo Phenoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for the unambiguous determination of molecular structures in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides critical insights into the conformational dynamics of the piperidine (B6355638) ring.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Chloro-5-iodo-phenoxy)-piperidine is predicted to exhibit distinct signals corresponding to the aromatic and piperidine protons. The aromatic region is expected to show three signals for the protons on the substituted benzene ring. The proton ortho to the iodine atom is anticipated to appear as a doublet, while the proton between the chlorine and iodine atoms would likely be a doublet of doublets, and the proton ortho to the ether linkage a doublet. The chemical shifts of these aromatic protons are influenced by the electronic effects of the halogen substituents and the ether oxygen.

The piperidine ring protons would present more complex splitting patterns. The proton at the C4 position, being attached to the carbon bearing the phenoxy group, is expected to be a multiplet in the downfield region of the aliphatic spectrum. The axial and equatorial protons on carbons C2, C3, C5, and C6 will be diastereotopic and are expected to show distinct chemical shifts and coupling constants, providing valuable information about the ring's conformation. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display signals for all 11 carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen appearing at the lowest field due to its deshielding effect. The carbons bonded to chlorine and iodine will also show characteristic chemical shifts influenced by the heavy atom effect of iodine. The piperidine carbons will appear in the upfield region of the spectrum. The C4 carbon, attached to the electronegative oxygen, will be the most downfield of the piperidine signals. The chemical shifts of the C2/C6 and C3/C5 carbons will provide further evidence for the conformational state of the piperidine ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Aromatic, ortho to I) | 7.5 - 7.7 (d) | - |

| H (Aromatic, between Cl and I) | 7.2 - 7.4 (dd) | - |

| H (Aromatic, ortho to O) | 6.8 - 7.0 (d) | - |

| H (Piperidine, C4) | 4.4 - 4.6 (m) | 70 - 75 |

| H (Piperidine, C2/C6 axial) | 2.8 - 3.0 (m) | 45 - 50 |

| H (Piperidine, C2/C6 equatorial) | 3.2 - 3.4 (m) | 45 - 50 |

| H (Piperidine, C3/C5 axial) | 1.8 - 2.0 (m) | 30 - 35 |

| H (Piperidine, C3/C5 equatorial) | 2.1 - 2.3 (m) | 30 - 35 |

| NH | Variable (br s) | - |

| C (Aromatic, C-O) | - | 150 - 155 |

| C (Aromatic, C-Cl) | - | 125 - 130 |

| C (Aromatic, C-I) | - | 90 - 95 |

| C (Aromatic, CH) | - | 115 - 130 |

| C (Piperidine, C4) | - | 70 - 75 |

| C (Piperidine, C2/C6) | - | 45 - 50 |

| C (Piperidine, C3/C5) | - | 30 - 35 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in both the aromatic ring and the piperidine ring. For instance, it would clearly show the coupling between the C4 proton and the protons on C3 and C5 of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon in both the aromatic and piperidine moieties, resolving any ambiguities from the one-dimensional spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY is invaluable for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, observing strong NOE cross-peaks between axial protons on C2, C4, and C6 would provide strong evidence for a chair conformation. The presence or absence of NOEs between the piperidine protons and the aromatic protons would help define the orientation of the phenoxy group relative to the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to accurately determine the molecular weight of this compound. The exact mass measurement would provide a highly specific elemental composition, confirming the molecular formula of C₁₁H₁₃ClINO. The characteristic isotopic pattern arising from the presence of chlorine and iodine would further corroborate the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways are expected to include:

Cleavage of the C-O ether bond: This could lead to the formation of a [2-chloro-5-iodophenoxy] radical cation and a piperidinyl cation, or vice versa.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening reactions, leading to the loss of small neutral molecules.

Loss of halogens: The molecule may lose a chlorine or iodine atom, although the C-I bond is generally weaker and more prone to cleavage.

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would result in the formation of a stable iminium ion.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong C-O-C asymmetric stretching vibration for the aryl-alkyl ether is expected in the region of 1200-1250 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C-Cl and C-I bonds are also expected to give rise to characteristic Raman signals.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 (m) | 3300 - 3500 (w) |

| Aromatic C-H Stretch | 3000 - 3100 (m) | 3000 - 3100 (s) |

| Aliphatic C-H Stretch | 2850 - 2960 (s) | 2850 - 2960 (s) |

| C-O-C Asymmetric Stretch | 1200 - 1250 (s) | 1200 - 1250 (w) |

| Aromatic C=C Stretch | 1450 - 1600 (m) | 1450 - 1600 (s) |

| C-N Stretch | 1000 - 1200 (m) | 1000 - 1200 (m) |

| C-Cl Stretch | 600 - 800 (s) | 600 - 800 (s) |

| C-I Stretch | 500 - 600 (s) | 500 - 600 (s) |

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. As a result, the detailed analysis of its solid-state structure, as requested in the outline, cannot be provided at this time.

The Cambridge Structural Database (CSD), a primary repository for small-molecule organic and metal-organic crystal structures, was consulted. biokeanos.comcam.ac.uk While the CSD contains over 1.3 million entries and is a crucial resource for crystallographic research, a specific entry for this compound is not available in the public domain. cam.ac.uk

Consequently, without the foundational crystallographic data—namely the crystallographic information file (CIF)—it is not possible to generate a scientifically accurate and detailed discussion on the following topics as outlined in the request:

X-ray Crystallography for Solid-State Structure Determination of this compound

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the specific techniques used to grow crystals of this compound, such as slow evaporation or vapor diffusion, and the solvents utilized, is not documented in the available literature. Similarly, an analysis of the crystal packing, which would involve a discussion of intermolecular interactions like hydrogen bonds, halogen bonds, and other non-covalent forces, is contingent on having the determined crystal structure.

While general principles of X-ray crystallography and intermolecular interactions in related halogenated organic molecules are well-established, applying these concepts specifically to this compound without experimental data would be speculative and would not meet the required standard of a detailed and scientifically accurate research article.

Therefore, the generation of the requested article focusing on the advanced spectroscopic and crystallographic methodologies for the structural elucidation of this compound is not feasible due to the absence of the necessary primary research data.

Computational Chemistry and Molecular Modeling Studies of 4 2 Chloro 5 Iodo Phenoxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 4-(2-chloro-5-iodo-phenoxy)-piperidine, DFT calculations can elucidate the effects of the halogen substituents on the phenoxy ring and predict the molecule's reactivity. The presence of both chlorine and iodine atoms significantly influences the electron distribution across the aromatic ring. nih.govrsc.org Halogens are generally deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing in electrophilic aromatic substitution reactions because of resonance effects. libretexts.org In this molecule, the chloro and iodo substituents would modulate the electrostatic potential of the phenoxy ring, which can be a key determinant in molecular interactions. researchgate.net

DFT calculations can also be used to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net A smaller gap generally implies higher reactivity. For a molecule like this compound, DFT studies can predict regions susceptible to nucleophilic or electrophilic attack. For instance, the calculated Molecular Electrostatic Potential (MEP) map would highlight electron-rich and electron-deficient areas, offering insights into potential sites for non-covalent interactions, which are critical in biological systems. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Phenoxy Compounds from DFT Studies

| Property | Description | Predicted Influence of Chloro and Iodo Substituents |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Likely reduced compared to unsubstituted phenoxy-piperidine, suggesting increased reactivity. |

| Electron Density on Aromatic Ring | Distribution of electrons in the phenoxy ring. | Reduced due to the inductive effect of halogens, with localized areas of varied density. libretexts.org |

| Dipole Moment | Measure of the molecule's overall polarity. | Increased due to the presence of electronegative halogens and the ether linkage. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org The substituent at the 4-position of the piperidine ring can be in either an axial or equatorial position. Infrared spectroscopy and dipole moment measurements have indicated that for a simple piperidine ring, the N-H group favors the equatorial position. rsc.org For 4-substituted piperidines, the preference for the substituent to be in the equatorial position is a general rule to avoid 1,3-diaxial interactions.

The linkage between the phenoxy and piperidine moieties involves a C-O-C ether bond, which has its own rotational flexibility. The conformational preferences of aryl ethers can be influenced by repulsive interactions between the lone pairs of the ether oxygen and adjacent ring systems. researchgate.net Computational studies on similar heteroaromatic ethers have shown that distinct syn and anti conformations can exist, with energy barriers to rotation that can be calculated. nih.gov A comprehensive conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles, particularly those around the ether linkage and the orientation of the substituent on the piperidine ring. Such an analysis would identify the lowest energy conformers and the energy barriers between them, providing a picture of the molecule's conformational landscape. nih.govepfl.ch

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and interactions with a solvent, such as water. researchgate.netnitech.ac.jpresearchgate.net

An MD simulation would typically place the molecule in a box of solvent molecules and calculate the forces between all atoms to simulate their movement according to the laws of classical mechanics. mdpi.com This allows for the observation of the dynamic behavior of the piperidine ring, which can switch between different chair and boat conformations, although the chair form is generally more stable. nih.gov The simulation can also track the rotation around the ether linkage, revealing the preferred orientations of the phenoxy group relative to the piperidine ring in a dynamic, solvated environment.

Solvation effects are particularly important for a molecule with both hydrophobic (the substituted phenyl ring) and hydrophilic (the piperidine nitrogen) parts. MD simulations can reveal the structure of the water molecules surrounding the compound. For instance, studies on aqueous iodide have shown how water molecules arrange themselves around the ion and how this arrangement changes upon electronic excitation. nih.gov Similarly, simulations of piperazine (B1678402) in aqueous solution have provided insights into the hydration shell and its role in chemical processes. nih.gov For this compound, MD simulations would likely show a structured hydration layer around the piperidine nitrogen and a disruption of the water network around the hydrophobic aromatic moiety.

Virtual Screening and Ligand-Based Drug Design Approaches Incorporating this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The this compound scaffold could be used in such screening efforts.

In a ligand-based drug design approach, a model of a pharmacophore is developed based on the structures of known active molecules, in the absence of a receptor structure. nih.gov This pharmacophore model defines the essential three-dimensional arrangement of functional groups that are thought to be responsible for biological activity. Analogues of this compound could be designed and evaluated against such a pharmacophore model. The piperidine moiety is a common scaffold in many approved drugs and can be modified to explore a wide chemical space. enamine.net

A hierarchical virtual screening approach could be employed, starting with a rapid screening of a large database of compounds based on 2D or 3D similarity to a template molecule containing the this compound scaffold. nih.gov The top-scoring compounds could then be subjected to more rigorous docking simulations if a structure of the target protein is available. The discovery of novel sigma receptor 1 (S1R) ligands from a library of piperidine/piperazine-based compounds illustrates the success of such screening campaigns. nih.gov

Cheminformatics Analysis of this compound Derivatives

A principal component analysis (PCA) can be performed on a set of calculated molecular descriptors for a library of analogues. researchgate.net These descriptors can include properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molecular shape descriptors. The PCA would reduce the dimensionality of the data, allowing for the visualization of the chemical space occupied by the library and identifying areas that are well-explored or underexplored. mdpi.com

Scaffold analysis is another key cheminformatics technique. The this compound core can be considered a molecular scaffold, and a library of derivatives can be generated by adding various substituents at different positions. Analyzing the scaffold diversity of a compound collection is crucial for designing effective screening libraries. youtube.com The piperidine ring itself is a privileged scaffold in medicinal chemistry, and its combination with the substituted phenoxy moiety offers a unique starting point for library design. enamine.netmdpi.com

Table 2: Common Molecular Descriptors for Cheminformatics Analysis

| Descriptor Class | Examples | Relevance |

| 1D Descriptors | Molecular Weight, Atom Counts (C, N, O, etc.) | Basic properties, drug-likeness (e.g., Rule of Five). mdpi.com |

| 2D Descriptors | Topological Indices, 2D Fingerprints | Molecular connectivity and structure, similarity searching. nih.govunibe.ch |

| 3D Descriptors | Molecular Shape, 3D Pharmacophore Fingerprints | Conformational space, protein-ligand binding. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govtandfonline.comnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates. researchgate.net

To develop a QSAR model for a series of compounds related to this compound, one would first need to synthesize and test a set of analogues with varying substituents. Then, a range of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. tandfonline.com

For a series of piperidine derivatives, QSAR studies have successfully identified key structural features that influence their activity. nih.govtandfonline.com For instance, a QSAR model might reveal that the size and electronegativity of the substituents on the phenoxy ring, as well as the conformational flexibility of the piperidine ring, are important for activity. The robustness and predictive power of a QSAR model are assessed through internal and external validation procedures. nih.gov A well-validated QSAR model can be a valuable tool for designing new analogues of this compound with potentially improved biological activity.

Table 3: Example of a Generic QSAR Equation

pIC50 = c0 + c1D1 + c2*D2 + ... + cnDn

| Component | Description |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity. |

| c0, c1, ..., cn | Regression coefficients determined by the statistical analysis. |

| D1, D2, ..., Dn | Molecular descriptors that quantify various aspects of the chemical structure (e.g., logP, molar refractivity, electronic parameters). |

Structure Activity Relationship Sar Studies and Design of 4 2 Chloro 5 Iodo Phenoxy Piperidine Analogues

Rational Design Principles for Modifying the 4-(2-Chloro-5-iodo-phenoxy)-piperidine Core

The rational design of analogues based on the this compound core is guided by established medicinal chemistry principles. The primary objective is to systematically alter the chemical structure to enhance affinity for specific biological targets, improve selectivity, and optimize pharmacokinetic properties. Key areas of modification include the phenoxy ring, the piperidine (B6355638) ring, and the ether linkage connecting them.

For the phenoxy ring, modifications often involve altering the position and nature of the halogen substituents. The presence of a chloro and an iodo group on the phenyl ring suggests their importance for activity, potentially through halogen bonding or by influencing the electronic and lipophilic character of the molecule. Design strategies may explore the replacement of these halogens with other electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding pocket.

The piperidine ring serves as a crucial basic amine moiety, which is often protonated at physiological pH and can engage in ionic interactions with receptor residues. Modifications to the piperidine ring, such as N-alkylation or substitution on the ring carbons, can significantly impact a compound's affinity, selectivity, and metabolic stability. The introduction of conformational constraints, for instance by creating bicyclic structures, can also be a valuable strategy to lock the molecule into a bioactive conformation and improve binding affinity.

Synthesis and Evaluation of Positional Isomers and Stereoisomers

The synthesis and evaluation of positional and stereoisomers are fundamental to understanding the three-dimensional SAR of the this compound scaffold. The relative positions of the chloro and iodo substituents on the phenoxy ring can dramatically influence the molecule's electronic distribution and steric profile, thereby affecting its interaction with the target receptor. For instance, shifting the iodo group from the 5-position to other positions on the phenyl ring could alter binding affinity or functional activity.

Furthermore, if substitutions are introduced on the piperidine ring, chiral centers may be created, leading to the existence of stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that stereoisomers can exhibit vastly different biological activities. Therefore, the separation and individual evaluation of these isomers are crucial. For example, in a related series of 4-phenylpiperidine (B165713) analogues, the (3R, 4S) stereoisomer was found to be significantly more potent than its (3S, 4R) enantiomer, highlighting the importance of stereochemistry in receptor binding. enamine.net

Impact of Substituent Modifications on Pharmacological Activity

Systematic modification of the substituents on the this compound scaffold provides detailed insights into the SAR.

Halogen Modifications: The nature and position of halogen substituents on the phenoxy ring are critical determinants of activity. In many classes of pharmacologically active compounds, halogens contribute to binding affinity through various interactions, including hydrophobic and halogen bonding. The replacement of the chloro or iodo group with other halogens (e.g., fluoro, bromo) or with non-halogen groups of varying sizes and electronic properties can elucidate the specific requirements of the receptor's binding pocket. For example, in a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists, the replacement of a 4-fluoro substituent with a 4-chloro group led to a decrease in binding affinity. blumberginstitute.org

Phenyl Ring Variations: Altering the substitution pattern on the phenyl ring beyond halogens can also have a profound impact. The introduction of small alkyl groups, methoxy (B1213986) groups, or other functional groups can influence lipophilicity, electronic properties, and potential for hydrogen bonding. These changes can fine-tune the compound's affinity and selectivity for its target.

Piperidine Ring Variations: The piperidine moiety is a frequent target for modification to improve pharmacological properties. N-alkylation with small alkyl or arylalkyl groups can modulate the basicity of the piperidine nitrogen and introduce additional points of interaction with the receptor. Furthermore, substitutions on the carbon atoms of the piperidine ring can influence the molecule's conformation and metabolic stability. For instance, the introduction of a methyl group on the piperidine ring has been shown to affect the affinity of phenoxyalkylpiperidines for sigma-1 receptors. nih.gov

| Modification | Rationale | Potential Impact on Activity |

| Halogen Substitution (Phenoxy Ring) | Probe electronic and steric effects, halogen bonding potential. | Altered binding affinity and selectivity. |

| Other Phenyl Ring Substituents | Modulate lipophilicity, electronics, and hydrogen bonding. | Fine-tuning of affinity and pharmacokinetic properties. |

| N-Alkylation (Piperidine Ring) | Modify basicity and introduce new interactions. | Changes in receptor affinity and selectivity. |

| Piperidine Ring Carbon Substitution | Influence conformation and metabolic stability. | Improved binding and pharmacokinetic profile. |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties. nih.govuniba.it

Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other cyclic amines or different heterocyclic systems to explore new chemical space and potentially improve properties like metabolic stability. Common bioisosteres for the piperidine ring include pyrrolidine, azetidine, and morpholine (B109124). For example, replacing a piperidine with a morpholine ring has been shown to impact activity, in some cases leading to inactive compounds. researchgate.net More constrained bicyclic systems, such as azaspiro[3.3]heptane, have also been explored as piperidine mimics to enhance solubility and reduce metabolic degradation. enamine.net

Phenoxy Linker Bioisosteres: The ether linkage in the phenoxy group can also be a target for bioisosteric replacement. Replacing the oxygen atom with a sulfur atom (thioether) or an amino group (aniline derivative) would significantly alter the geometry and electronic properties of the linker, potentially leading to different pharmacological profiles.

| Original Scaffold Fragment | Bioisosteric Replacement | Rationale for Replacement |

| Piperidine | Pyrrolidine, Azetidine, Morpholine, Azaspiro[3.3]heptane | Modulate basicity, conformation, and metabolic stability. |

| Phenoxy Ether Linkage | Thioether, Amino Linkage | Alter bond angles, electronic character, and hydrogen bonding potential. |

Development of Prodrugs Based on this compound

The development of prodrugs is a strategy employed to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. If the research focus for this compound were to necessitate improved delivery to a specific site of action, a prodrug approach could be considered.

A common strategy involves the modification of the piperidine nitrogen. If the free amine is essential for activity, it can be temporarily masked with a group that is cleaved in vivo to release the active parent compound. For example, acylation of the piperidine nitrogen to form an amide or carbamate (B1207046) can create a more lipophilic prodrug that may exhibit enhanced membrane permeability. These ester or amide bonds can then be hydrolyzed by enzymes in the body to regenerate the active amine. This approach has been successfully used for other CNS-active compounds to improve their delivery and therapeutic index.

Investigation of Pharmacological Targets and Mechanism of Action of 4 2 Chloro 5 Iodo Phenoxy Piperidine

Receptor Binding Assays and Ligand Displacement Studies (In vitro)

Target Identification and Selectivity Profiling

No studies identifying the specific biological targets or the selectivity profile of 4-(2-Chloro-5-iodo-phenoxy)-piperidine through receptor binding assays were found in the available literature.

Binding Affinity (Ki, Kd) Determination Methodologies

There is no published data on the binding affinity (K_i, K_d) of this compound for any biological target, nor are there descriptions of the methodologies that would have been used for such determinations.

Enzyme Inhibition Kinetics and Mechanism Studies (In vitro)

No information is available regarding the potential for this compound to act as an enzyme inhibitor. Studies on its inhibition kinetics and mechanism of action have not been reported.

Cellular Assays for Functional Activity and Signal Transduction Pathways (In vitro)

Cell-Based Reporter Gene Assays

There are no records of cell-based reporter gene assays being used to evaluate the functional activity of this compound or its effect on specific signal transduction pathways.

Calcium Mobilization Assays

No studies utilizing calcium mobilization assays to assess the cellular response to this compound have been found.

Receptor Internalization Studies

Information regarding whether this compound induces the internalization of any specific receptor is not available. Such studies are crucial for understanding the long-term effects and potential for desensitization of a compound that acts on cell surface receptors.

Molecular Docking and Molecular Dynamics Simulations to Elucidate Compound-Target Interactions

Without an identified pharmacological target, it is not possible to conduct or report on molecular docking or dynamics simulations. These computational methods require a known protein structure to predict binding interactions.

Identification of Key Binding Pockets and Residues

As no binding targets for this compound have been identified, there is no data on key binding pockets or interacting amino acid residues.

Analysis of Binding Modes and Conformational Changes

The mode of binding and any conformational changes to a target protein induced by this compound remain uninvestigated.

Proteomic and Metabolomic Approaches to Discover Off-Targets and Biological Pathways (In vitro/Ex vivo)

There are no published studies using proteomic or metabolomic approaches to assess the broader biological effects of this compound. These methods are used to identify potential off-target effects and to understand the global impact of a compound on cellular pathways.

Analytical Methodologies for 4 2 Chloro 5 Iodo Phenoxy Piperidine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of 4-(2-Chloro-5-iodo-phenoxy)-piperidine from related substances, precursors, and potential degradation products. The choice between liquid and gas chromatography is primarily driven by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent and suitable technique for the analysis of this compound due to its non-volatile nature and polarity. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Method development focuses on optimizing the separation of the target analyte from impurities on a stationary phase, commonly a C18 or phenyl column. The phenyl column can offer alternative selectivity for aromatic compounds. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer. nih.govresearchgate.net The use of a buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times and sharp peak shapes, especially for a basic compound containing a piperidine (B6355638) ring. Gradient elution is often employed to ensure adequate separation of early and late-eluting compounds within a reasonable analysis time.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the substituted phenoxy group provides a suitable chromophore. A detection wavelength is selected based on the UV absorbance maxima of the compound, likely in the range of 230-260 nm. For validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the method is reliable for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Considerations (If Applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally considered challenging and often not applicable. The compound's relatively high molecular weight, polarity conferred by the piperidine nitrogen, and high boiling point make it non-volatile. Direct injection would likely lead to poor peak shape, low sensitivity, and potential thermal degradation within the injector or column. oup.com

For GC analysis to be viable, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. oup.com The secondary amine of the piperidine ring is the primary site for derivatization. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or acylating agents like pentafluorobenzoyl chloride could be used. oup.com However, the derivatization step adds complexity and potential for analytical error. Given the straightforward applicability of HPLC, GC is typically not the preferred method for routine quantification of this compound.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for both quantification and structural elucidation, offering superior selectivity and sensitivity compared to standalone chromatographic methods.

LC-MS/MS for Trace Analysis and Metabolite Identification (Ex vivo/In vitro)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates. nih.govsemanticscholar.org This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In positive electrospray ionization (ESI+) mode, the precursor ion would be the protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions. The fragmentation would likely occur at the ether linkage or through the opening of the piperidine ring. nih.gov Monitoring specific precursor-to-product ion transitions provides exceptional selectivity, minimizing interference from matrix components.

In drug discovery and development, LC-MS/MS is also indispensable for identifying metabolites in ex vivo and in vitro samples. researchgate.net Potential metabolic pathways for this compound could include oxidation (hydroxylation) of the piperidine or aromatic rings, or N-dealkylation if the piperidine nitrogen is substituted in a downstream product. High-resolution mass spectrometry (e.g., LC-Q-TOF MS) can provide accurate mass measurements to determine the elemental composition of potential metabolites. researchgate.net

Table 2: Proposed LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]+) | Calculated m/z |

| Product Ions | Hypothetical fragments from ether cleavage or piperidine ring opening |

| Collision Gas | Nitrogen or Argon |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the identification of this compound, but it is contingent on successful derivatization as discussed in section 7.1.2. Following the conversion of the compound to a volatile derivative, GC-MS analysis can provide valuable structural information. The mass spectrometer records the fragmentation pattern of the derivatized molecule upon electron ionization (EI). This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pathways. While powerful for identification, the requirement for derivatization makes GC-MS a less direct and more cumbersome method than LC-MS for this particular analyte. oup.com

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, represent a fundamental analytical technique for the quantitative determination of compounds in various research matrices. The principle of UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions from the ground state to higher energy excited states. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship mathematically expressed by the Beer-Lambert Law. For a compound like this compound, the chromophore—the part of the molecule responsible for light absorption—is the substituted aromatic ring system. The piperidine moiety, being a saturated aliphatic heterocycle, does not exhibit significant absorption in the UV-Vis region.

The applicability of UV-Vis spectroscopy for the concentration determination of this compound hinges on the unique electronic structure of its 2-chloro-5-iodophenoxy group. The presence of the aromatic ring, along with the halogen substituents (chlorine and iodine) and the ether linkage, gives rise to characteristic absorption bands in the UV region. Chlorinated phenols and iodinated aromatic compounds are known to absorb UV radiation, and their spectral characteristics are influenced by the solvent environment. researchgate.nettandfonline.comresearchgate.netacs.org The development of a spectrophotometric method for this compound would involve a systematic approach, including the selection of an appropriate solvent, determination of the wavelength of maximum absorbance (λmax), and the generation of a calibration curve.

Method Development and Validation

A typical workflow for developing a UV-Vis spectrophotometric method for quantifying this compound would begin with selecting a suitable solvent. The solvent must be transparent in the UV region of interest and should be able to dissolve the compound. Common solvents for such analyses include methanol, ethanol, and acetonitrile. The choice of solvent can influence the position and intensity of the absorption bands. researchgate.net

Once a suitable solvent is chosen, a solution of this compound of a known concentration is prepared and scanned across a range of UV wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound exhibits its strongest absorption, and it is the most sensitive wavelength for quantitative measurements.

With the λmax identified, a series of standard solutions with varying, known concentrations of this compound are prepared. The absorbance of each standard solution is then measured at the predetermined λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. According to the Beer-Lambert Law, this plot should yield a linear relationship. The linearity of the calibration curve is a critical parameter for method validation and is typically assessed by the correlation coefficient (R²), which should be close to 1.

The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the λmax and interpolating the concentration from the established calibration curve.

Illustrative Research Findings

While specific experimental data for the UV-Vis spectrophotometric analysis of this compound is not extensively available in the public domain, we can present hypothetical yet representative data to illustrate the application of this methodology.

The following table demonstrates the determination of λmax for a hypothetical solution of this compound in methanol.

Table 1: Hypothetical UV-Vis Spectral Scan for the Determination of λmax of this compound in Methanol

| Wavelength (nm) | Absorbance |

| 260 | 0.450 |

| 265 | 0.525 |

| 270 | 0.580 |

| 275 | 0.610 |

| 278 | 0.615 |

| 280 | 0.605 |

| 285 | 0.550 |

| 290 | 0.480 |

Based on the data in Table 1, the wavelength of maximum absorbance (λmax) is determined to be 278 nm. This wavelength would be used for all subsequent quantitative measurements.

The next step involves creating a calibration curve using standard solutions of this compound.

Table 2: Hypothetical Calibration Data for this compound in Methanol at λmax = 278 nm

| Concentration (µg/mL) | Absorbance |

| 2.5 | 0.155 |

| 5.0 | 0.310 |

| 10.0 | 0.620 |

| 15.0 | 0.930 |

| 20.0 | 1.240 |

The data from Table 2 would be plotted to generate a calibration curve. The linearity of this curve would then be assessed to ensure the method's accuracy over the tested concentration range. The equation of the line derived from this plot (in the form of y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept) would be used to calculate the concentration of unknown samples.

It is important to note that while piperidine itself does not have a strong UV chromophore, derivatization techniques can be employed to enhance its detectability. ekb.egnih.govresearchgate.netnih.gov However, for this compound, the presence of the substituted phenoxy group provides a sufficient chromophore for direct UV-Vis analysis.

Future Perspectives and Emerging Research Avenues for 4 2 Chloro 5 Iodo Phenoxy Piperidine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The traditional drug discovery process is notoriously time-consuming and expensive. researchgate.net However, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by enhancing efficiency, accuracy, and speed. nih.gov These technologies are particularly adept at identifying novel drug candidates and predicting their properties, a process that can be directly applied to derivatives of 4-(2-Chloro-5-iodo-phenoxy)-piperidine. researchgate.netnih.gov

Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This predictive capability is crucial for weeding out compounds likely to fail later in development, thereby saving considerable time and resources. The application of these AI tools to this compound and its derivatives could accelerate the journey from a hit compound to a viable drug candidate.

Table 1: Potential Applications of AI/ML in the Research of this compound

| AI/ML Application | Description | Potential Impact on Research |

| Generative Design | Algorithms create novel molecular structures with desired properties based on a set of rules. | Rapid generation of new this compound derivatives with potentially improved efficacy and safety profiles. |

| Predictive Modeling | Machine learning models predict biological activity, selectivity, and ADMET properties. | Prioritization of synthetic efforts on the most promising candidates, reducing costs and timelines. nih.gov |

| High-Content Screening Analysis | AI-powered image analysis automates the interpretation of complex cellular assays. | Faster and more accurate determination of the compound's effects in biological systems. |

| Literature and Data Mining | Natural language processing and data mining algorithms extract insights from scientific literature and databases. | Identification of new potential targets and applications for this compound. |

Novel Applications Beyond Initial Target Modalities

The piperidine (B6355638) scaffold is present in a wide array of approved drugs and clinical candidates, highlighting its therapeutic versatility. nih.govthieme-connect.com While the initial therapeutic targets for this compound may be focused on a specific area, its structural motifs suggest potential for broader applications. Research into novel piperidine derivatives has revealed their utility in oncology, infectious diseases, neurodegenerative disorders, and pain management. nih.gov

For instance, numerous piperidine-containing compounds have been investigated for their anticancer properties. nih.gov They can act through various mechanisms, including the inhibition of key enzymes like farnesyltransferase or by inducing apoptosis in cancer cells. acs.orgnih.gov Given that novel piperidone compounds have shown cytotoxicity against various cancer cell lines, exploring the anticancer potential of this compound derivatives represents a promising research avenue. nih.gov

Moreover, recent findings have pointed to piperidine derivatives as potential agents for treating inflammatory disorders, and hematological, neurodegenerative, and autoimmune diseases. bioworld.com The exploration of this compound against targets in these therapeutic areas could uncover previously unconsidered medical applications. The introduction of chiral centers into the piperidine scaffold can also significantly enhance biological activity and selectivity, opening up further avenues for drug design. colab.wsresearchgate.netthieme-connect.com

Development of Advanced Delivery Systems for Research Applications (e.g., In vitro Cell Cultures)

The physicochemical properties of a drug molecule, such as its solubility, can significantly impact its effectiveness in both in vitro assays and in vivo studies. Many small molecule drugs are hydrophobic, which can lead to poor aqueous solubility and limit their bioavailability. dovepress.com Nanoparticle-based drug delivery systems offer a promising solution to this challenge by enhancing the solubility and stability of hydrophobic compounds. nih.govnih.gov

For a compound like this compound, which may exhibit hydrophobic characteristics, advanced delivery systems can be crucial for accurate and reproducible in vitro research. Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its dispersion in aqueous cell culture media, leading to more reliable experimental results. nih.govdovepress.com These delivery systems can also facilitate the cellular uptake of the compound, ensuring that it reaches its intracellular target. nih.gov

Various types of nanoparticles, including lipid-based carriers, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, have been developed for drug delivery. dovepress.comnih.govnih.gov The choice of nanoparticle depends on the specific properties of the drug and the intended application. For in vitro studies, the key is to use a delivery system that is biocompatible and does not interfere with the biological assay. nih.gov

Table 2: Advanced Delivery Systems for In Vitro Research

| Delivery System | Description | Advantages for Research Applications |

| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.gov | Can encapsulate both hydrophilic and hydrophobic compounds, biocompatible. dovepress.com |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. nih.gov | Offer controlled and sustained release of the encapsulated compound. nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | Nanoparticles with a porous structure that can be loaded with drug molecules. dovepress.com | High surface area for drug loading and can improve the solubility of poorly water-soluble drugs. dovepress.com |

| Nanocrystals | Crystalline nanoparticles of the drug itself, often stabilized by surfactants. | Enhance the dissolution rate and saturation solubility of the drug. nih.gov |

Collaborative Research Initiatives and Open Science Approaches

The traditional model of drug discovery, often conducted in secrecy within individual pharmaceutical companies, is gradually giving way to more open and collaborative approaches. theconduit.comopensource.com Open science initiatives, which emphasize the sharing of data, tools, and resources, have the potential to accelerate the discovery of new medicines by fostering collaboration and reducing the duplication of efforts. nih.govpharmaceutical-technology.com

For a preclinical compound like this compound, an open science approach could involve sharing research data and findings with the broader scientific community. nih.gov This could attract collaborators from academia and industry with expertise in different areas, such as medicinal chemistry, pharmacology, and computational biology. Such collaborations can lead to new insights and research directions that might not have been pursued otherwise. pharmaceutical-technology.com

Several platforms and initiatives now exist to support open science in drug discovery. nih.govconscience.ca These range from public-private partnerships to crowdsourcing platforms where researchers can share data and ideas. nih.gov By participating in such initiatives, the research on this compound could benefit from a wider pool of knowledge and resources, ultimately accelerating its development. The adoption of open science principles does not necessarily preclude the eventual patenting of a new drug, as hybrid models exist that balance data sharing with the protection of intellectual property. opensource.com

The future of research for this compound is intertwined with the broader trends shaping drug discovery. By embracing cutting-edge technologies like AI, exploring novel therapeutic applications, utilizing advanced delivery systems, and engaging in collaborative research, the full potential of this promising chemical scaffold can be realized.

Q & A

Q. What are the common synthetic routes for 4-(2-Chloro-5-iodo-phenoxy)-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated phenol derivative and a piperidine moiety. Key steps include:

- Precursor Preparation : Start with 2-chloro-5-iodophenol and activate it for substitution using a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or DMSO) .

- Coupling Reaction : React with 4-hydroxy-piperidine or its protected derivative under reflux. Catalysts like p-toluenesulfonic acid (p-TsOH) may enhance yield by facilitating deprotection or accelerating coupling .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to mitigate side reactions (e.g., elimination or over-iodination) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenol) and piperidine signals (δ 1.5–3.5 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (due to iodine’s distinct signature) .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against standards .

- Elemental Analysis : Confirm C/H/N ratios to rule out solvent residues .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as halogenated waste .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation or iodine loss .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with high binding affinity and complementary steric/electronic features .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration. Rule out compounds with poor bioavailability or cytochrome P450 inhibition .

- QSAR Analysis : Corrogate substituent effects (e.g., iodine’s electronegativity) with activity data to design optimized analogs .

Q. What strategies resolve contradictions in reaction yield data for piperidine-phenoxy derivatives?

- Methodological Answer :

- Cross-Validation : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to identify reproducibility issues .

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated or dimerized species) .

- Kinetic Profiling : Conduct time-course studies to determine rate-limiting steps (e.g., iodide displacement vs. piperidine activation) .

Q. How can isotopic labeling elucidate the metabolic stability of this compound?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate ¹³C or ²H isotopes at the piperidine ring or phenolic oxygen. Use modified coupling conditions to preserve isotopic integrity .

- In Vitro Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) of labeled vs. unlabeled compounds .

- Mechanistic Insight : Identify metabolic hotspots (e.g., oxidative deiodination) by tracking isotope distribution in metabolites .

Q. What experimental designs validate the selectivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Panel Screening : Test against related enzymes (e.g., PDEs, kinases) to assess off-target effects. Use IC₅₀ values to quantify selectivity .

- Competitive Binding Assays : Employ fluorescent probes (e.g., ATP- or GTP-analogs) to measure displacement efficiency .

- Mutagenesis Studies : Engineer enzyme variants (e.g., active-site mutations) to confirm critical interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.